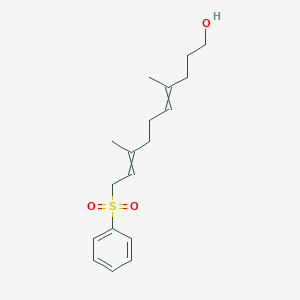![molecular formula C16H26N2O2 B15164351 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol CAS No. 189032-81-3](/img/structure/B15164351.png)
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol is a complex organic compound that features a phenol group substituted with a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol typically involves the reaction of a phenol derivative with a piperazine compound. One common method involves the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.
Substitution: The phenol and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or piperazine moieties.
科学研究应用
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
属性
CAS 编号 |
189032-81-3 |
|---|---|
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC 名称 |
2-methyl-4-(2-piperazin-1-ylethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C16H26N2O2/c1-12(2)14-11-15(19)13(3)10-16(14)20-9-8-18-6-4-17-5-7-18/h10-12,17,19H,4-9H2,1-3H3 |
InChI 键 |
SJUDFQFELSNMIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
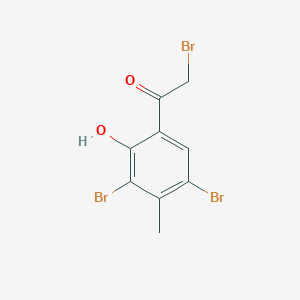
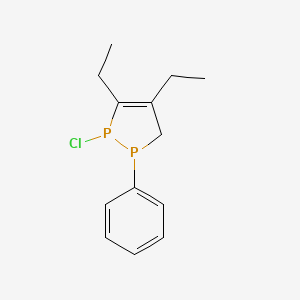
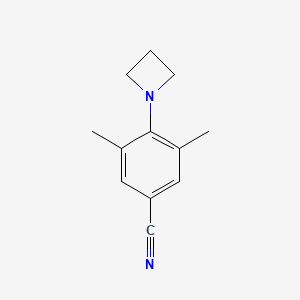

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)

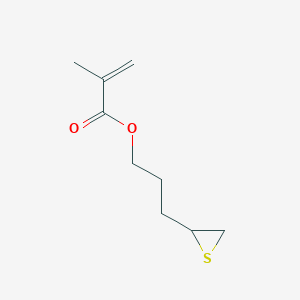
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
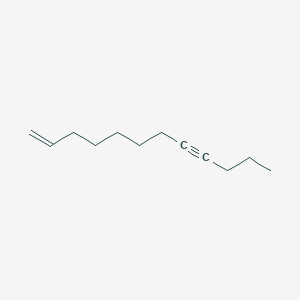
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
